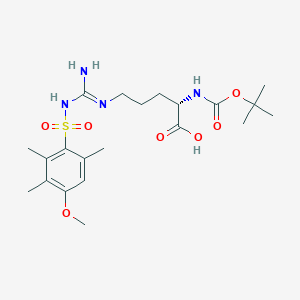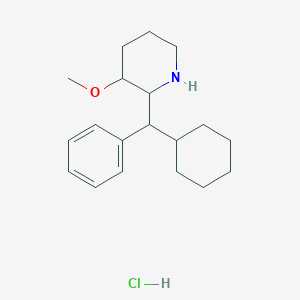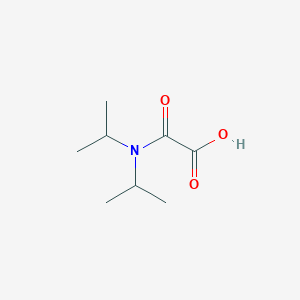
N,N-di-isopropyloxamic acid
Vue d'ensemble
Description
N,N-di-isopropyloxamic acid (DIPA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DIPA is a white crystalline solid that is soluble in water and organic solvents. It is a derivative of oxamic acid, and its chemical formula is C8H15NO3. DIPA has been studied extensively for its potential applications in various fields, including medicine, chemistry, and biology.
Mécanisme D'action
The mechanism of action of N,N-di-isopropyloxamic acid is not fully understood, but it is believed to involve the formation of complexes with metal ions. These complexes can disrupt various biological processes, including enzyme activity and DNA replication. N,N-di-isopropyloxamic acid has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Effets Biochimiques Et Physiologiques
N,N-di-isopropyloxamic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. N,N-di-isopropyloxamic acid has also been shown to have antioxidant properties and can scavenge free radicals in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-di-isopropyloxamic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a long shelf life. N,N-di-isopropyloxamic acid is also stable under a wide range of conditions, making it suitable for use in various experiments. However, N,N-di-isopropyloxamic acid has some limitations, including its potential toxicity and the need for caution when handling it.
Orientations Futures
There are several future directions for the study of N,N-di-isopropyloxamic acid. One potential application is in the development of new antimicrobial agents. N,N-di-isopropyloxamic acid could be used as a lead compound for the synthesis of new derivatives with improved antimicrobial properties. Another potential application is in the field of metal ion detection. N,N-di-isopropyloxamic acid could be used as a chelating agent for the detection of various metal ions in biological samples. Finally, N,N-di-isopropyloxamic acid could be studied for its potential use in cancer therapy. Its ability to disrupt DNA replication and enzyme activity could make it a promising candidate for the development of new cancer drugs.
Conclusion:
In conclusion, N,N-di-isopropyloxamic acid is a unique chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicine, chemistry, and biology, make it a promising compound for future study. The synthesis method is relatively straightforward, and N,N-di-isopropyloxamic acid has several advantages for use in laboratory experiments. However, caution should be exercised when handling N,N-di-isopropyloxamic acid due to its potential toxicity.
Applications De Recherche Scientifique
N,N-di-isopropyloxamic acid has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. N,N-di-isopropyloxamic acid has also been studied for its potential use as a chelating agent and has been shown to bind to various metals such as copper, iron, and zinc.
Propriétés
Numéro CAS |
104189-31-3 |
|---|---|
Nom du produit |
N,N-di-isopropyloxamic acid |
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2-[di(propan-2-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C8H15NO3/c1-5(2)9(6(3)4)7(10)8(11)12/h5-6H,1-4H3,(H,11,12) |
Clé InChI |
GUIHAIUPQZQZNV-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C(=O)O |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C(=O)O |
Synonymes |
Acetic acid, [bis(1-methylethyl)amino]oxo- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

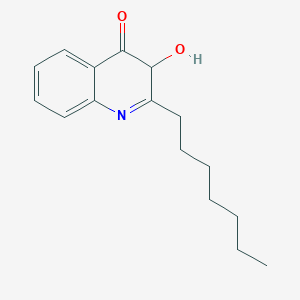
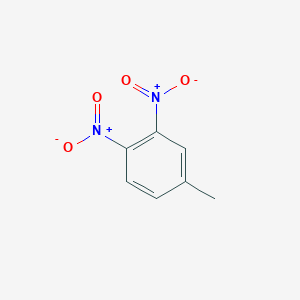
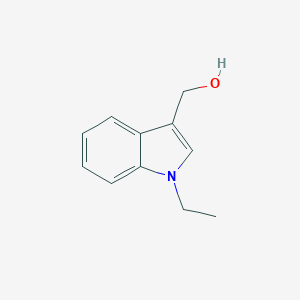
![3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B24873.png)
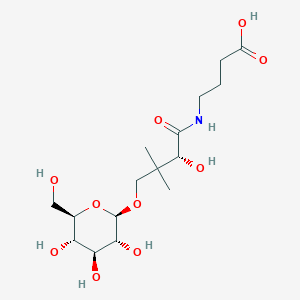
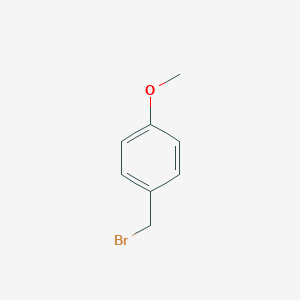
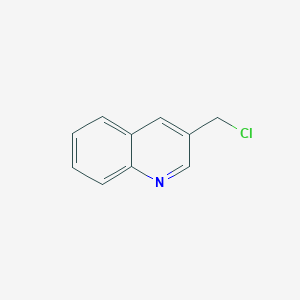
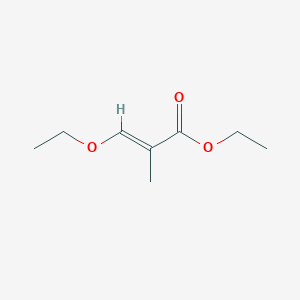
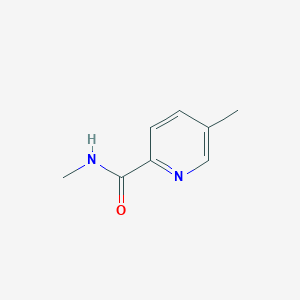
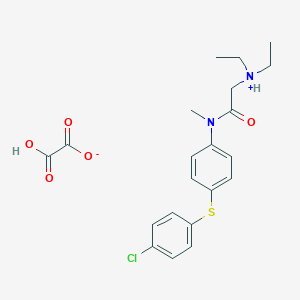
![Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B24883.png)
![Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene](/img/structure/B24884.png)
